molecular formula C10H16N2Na4O8 B3278203 Ethylenediaminetetraacetic acid tetrasodium salt trihydrate CAS No. 67401-50-7

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate

Cat. No.: B3278203
CAS No.: 67401-50-7
M. Wt: 384.20 g/mol
InChI Key: KFDNQUWMBLVQNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is synthesized through the cyanomethylation of ethylene diamine with sodium cyanide and formaldehyde . The reaction involves the following steps:

  • Ethylene diamine reacts with formaldehyde and sodium cyanide to form the intermediate compound.
  • The intermediate compound is then neutralized with sodium hydroxide to produce ethylenediaminetetraacetic acid tetrasodium salt.
  • The resulting product is hydrated to form the trihydrate form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

  • Mixing ethylene diamine, formaldehyde, and sodium cyanide in a reactor.
  • Controlling the temperature and pH to optimize the reaction.
  • Neutralizing the intermediate product with sodium hydroxide.
  • Hydrating the final product to obtain the trihydrate form.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes . This compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The chelation reactions involving this compound usually require the presence of metal ions such as calcium, magnesium, zinc, or iron. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH .

Major Products Formed

The major products formed from the chelation reactions of this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful for various applications .

Properties

CAS No.

67401-50-7

Molecular Formula

C10H16N2Na4O8

Molecular Weight

384.20 g/mol

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;

InChI Key

KFDNQUWMBLVQNB-UHFFFAOYSA-N

impurities

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde.

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na].[Na]

Color/Form

White powder

density

6.9 lb/gal /Apparent density/
Relative density (water = 1): 0.7

melting_point

300 °C (decomposes)

physical_description

Liquid;  Dry Powder, Water or Solvent Wet Solid;  Other Solid;  NKRA;  Pellets or Large Crystals;  Dry Powder, Liquid;  Dry Powder
White solid;  [Hawley] Colorless solid;  [ICSC] White, slightly yellow, or cream-colored solid;  Hygroscopic;  [CHEMINFO]
COLOURLESS CRYSTALLINE POWDER.

solubility

Slightly soluble in ethanol
Less soluble in alcohol than the potassium salt
Freely soluble in water
In water, 500 g/L at 20 °C
Solubility in water, g/100ml at 20 °C: 100-110

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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